molecular formula C10H13ClN6 B2406240 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine CAS No. 121371-16-2

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine

Cat. No.: B2406240
CAS No.: 121371-16-2
M. Wt: 252.71
InChI Key: YJKOVSVBPZSSEB-UHFFFAOYSA-N
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Description

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring substituted with a chlorine atom at the 2-position and a 4-methylpiperazin-1-yl group at the 6-position. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorination: The purine derivative is chlorinated at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    Substitution: The chlorinated purine is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 4-methylpiperazin-1-yl group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Cyclized Products: Fused ring systems with potential biological activity.

Scientific Research Applications

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: Used as a tool compound to study purine metabolism and signaling pathways.

    Chemical Biology: Employed in the design of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde: A related compound with similar structural features but different biological activities.

    2-chloro-6-(4-methylpiperazin-1-yl)pyrazine: Another structurally similar compound with distinct chemical properties.

Uniqueness

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN6/c1-16-2-4-17(5-3-16)9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKOVSVBPZSSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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